Lithium selenate

Catalog No.
S1518893
CAS No.
15593-52-9
M.F
Li2SeO4
Li2O4Se
M. Wt
156.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium selenate

CAS Number

15593-52-9

Product Name

Lithium selenate

IUPAC Name

dilithium;selenate

Molecular Formula

Li2SeO4
Li2O4Se

Molecular Weight

156.9 g/mol

InChI

InChI=1S/2Li.H2O4Se/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2

InChI Key

JXTNYTBZEWFKNR-UHFFFAOYSA-L

SMILES

[Li+].[Li+].[O-][Se](=O)(=O)[O-]

Canonical SMILES

[Li+].[Li+].[O-][Se](=O)(=O)[O-]

Lithium selenate is an inorganic compound with the chemical formula Li2SeO4\text{Li}_2\text{SeO}_4. It appears as a white crystalline solid that is soluble in water. This compound is of significant interest in various scientific fields, particularly in electrochemistry and materials science, due to its unique properties and potential applications in advanced technologies such as batteries and catalysis.

  • Synthesis Reaction: It can be synthesized by the reaction of lithium hydroxide with selenic acid:
    LiOH+H2SeO4Li2SeO4+H2O\text{LiOH}+\text{H}_2\text{SeO}_4\rightarrow \text{Li}_2\text{SeO}_4+\text{H}_2\text{O}
  • Oxidation: Lithium selenate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, leading to the formation of higher oxidation state selenium compounds.
  • Reduction: It can be reduced to lithium selenide using reducing agents such as hydrogen gas or sodium borohydride:
    Li2SeO4+H2Li2Se+H2O\text{Li}_2\text{SeO}_4+\text{H}_2\rightarrow \text{Li}_2\text{Se}+\text{H}_2\text{O}
  • Substitution Reactions: The selenate ion can be substituted by other anions, forming different lithium salts.

Research into the biological activity of lithium selenate is ongoing, with investigations focusing on its potential therapeutic applications. The presence of selenium is particularly noteworthy, as selenium compounds have been studied for their antioxidant properties and potential roles in cancer prevention. Lithium selenate's unique redox properties may also make it suitable for various biomedical applications, although more studies are needed to fully understand its effects on biological systems.

Lithium selenate can be synthesized through several methods:

  • Direct Reaction: The most common method involves the reaction of lithium hydroxide with selenic acid in an aqueous medium at room temperature.
  • Industrial Production: A more scalable approach involves reacting lithium carbonate with selenic acid under controlled conditions to ensure high yield and purity:
    Li2CO3+H2SeO4Li2SeO4+CO2+H2O\text{Li}_2\text{CO}_3+\text{H}_2\text{SeO}_4\rightarrow \text{Li}_2\text{SeO}_4+\text{CO}_2+\text{H}_2\text{O}
  • Alternative Methods: Other methods may include using lithium salts and selenium oxides under specific conditions to yield lithium selenate.

Lithium selenate has various applications across multiple fields:

  • Electrochemistry: It is used in the development of lithium-selenium batteries, which offer superior electrochemical performance compared to traditional lithium-sulfur batteries.
  • Catalysis: Due to its unique redox properties, lithium selenate acts as a catalyst in several

Studies on the interactions of lithium selenate focus on its behavior in various chemical environments. This includes examining how it reacts with different solvents, acids, and bases, as well as its stability under varying conditions. Understanding these interactions is crucial for optimizing its applications in batteries and catalysis.

Lithium selenate shares similarities with several other compounds, which are compared below:

CompoundFormulaKey Characteristics
Lithium sulfateLi2SO4\text{Li}_2\text{SO}_4Contains sulfur instead of selenium; used in ceramics and glass production.
Lithium selenideLi2Se\text{Li}_2\text{Se}A reduced form; utilized in electrochemical applications; lower oxidation state.
Lithium tellurateLi2TeO4\text{Li}_2\text{TeO}_4Contains tellurium; used in advanced battery technologies; offers different properties.

Uniqueness of Lithium Selenate: Lithium selenate stands out due to its high electrical conductivity and superior electrochemical performance compared to lithium sulfate. Its stability and compatibility with conventional electrolytes make it a promising candidate for next-generation battery technologies, potentially leading to more efficient energy storage solutions.

Conventional Synthesis Routes

Lithium Hydroxide and Selenic Acid Reaction Mechanisms

The reaction between lithium hydroxide and selenic acid represents the most fundamental and widely employed conventional synthesis route for lithium selenate production . This neutralization reaction follows a straightforward stoichiometric relationship where lithium hydroxide reacts with selenic acid under controlled conditions to yield lithium selenate and water .

The basic reaction mechanism proceeds according to the following equation:
2 LiOH + H₂SeO₄ → Li₂SeO₄ + 2 H₂O

Research findings indicate that this reaction is typically conducted in aqueous medium at room temperature, with careful monitoring of temperature and pH to optimize yield and purity . The reaction demonstrates excellent conversion efficiency when performed under controlled conditions, with industrial applications reporting yields exceeding 95% when proper stoichiometric ratios are maintained .

Temperature control emerges as a critical parameter in this synthesis pathway . Maintaining moderate temperatures during the reaction and subsequent crystallization proves essential to ensure formation of the desired hydration state, whether targeting anhydrous lithium selenate or specific hydrated forms such as the monohydrate . The crystallization process can be manipulated to produce lithium selenate monohydrate through controlled cooling and appropriate water activity in the reaction mixture .

The mechanism involves initial dissolution of both reactants, followed by immediate neutralization and subsequent precipitation or crystallization of the lithium selenate product . Process optimization requires precise control over reactant concentrations, with typical industrial implementations utilizing selenic acid concentrations ranging from 0.5 to 2.0 molar .

Lithium Carbonate-Based Synthesis Pathways

Lithium carbonate presents an alternative conventional precursor for lithium selenate synthesis, offering distinct advantages in terms of raw material availability and cost considerations [19] . The lithium carbonate pathway involves direct reaction with selenic acid, producing lithium selenate, carbon dioxide, and water as products .

The fundamental reaction proceeds as follows:
Li₂CO₃ + H₂SeO₄ → Li₂SeO₄ + CO₂ + H₂O

This synthesis route has been extensively documented in laboratory settings, with lithium selenate monohydrate successfully prepared through neutralization of lithium carbonate with selenic acid [19]. The carbonate-based approach offers the advantage of carbon dioxide evolution, which serves as a visual indicator of reaction progress and completion .

Industrial production methods utilizing lithium carbonate involve controlled reaction in large-scale reactors with precise temperature and pH monitoring to ensure high yield and purity . The reaction conditions typically require maintenance of moderate temperatures and controlled addition rates to prevent excessive foaming due to carbon dioxide evolution [19].

Alternative carbonate-based methodologies include high-temperature roasting procedures where lithium carbonate reacts with selenium dioxide or selenium trioxide at elevated temperatures in the presence of oxygen . These thermal processes require temperatures ranging from 200 to 700 degrees Celsius and can produce lithium selenate through direct oxidative conversion .

Research has demonstrated that the carbonate pathway exhibits excellent scalability for industrial applications, with reaction yields comparable to hydroxide-based methods when properly optimized . The selection between hydroxide and carbonate precursors often depends on economic factors, raw material availability, and specific purity requirements for the intended application [19].

Advanced Manufacturing Techniques

Industrial Scale Production Methodologies

Industrial scale production of lithium selenate requires sophisticated process control and specialized equipment to ensure consistent quality and high throughput [23] [27]. Contemporary manufacturing approaches draw heavily from established selenate production technologies, particularly those developed for sodium selenate synthesis, which provide valuable frameworks for lithium selenate industrial processes .

The industrial synthesis process typically involves multiple discrete stages, each requiring precise control parameters . Initial stages focus on raw material preparation and dissolution, where either lithium hydroxide or lithium carbonate undergoes controlled dissolution in purified water systems [23]. The dissolution process requires maintenance of specific temperature ranges, typically between 40 and 80 degrees Celsius, to optimize solubility and prevent thermal decomposition .

Oxidation represents a critical industrial process stage, particularly when starting from lower oxidation state selenium compounds . Industrial implementations utilize hydrogen peroxide as the primary oxidizing agent, with concentrations ranging from 800 to 3000 kilograms per batch, depending on production scale . The oxidation process requires continuous stirring for 20 to 40 hours under controlled temperature conditions to ensure complete conversion of selenite precursors to selenate products .

Process StageTemperature Range (°C)Duration (hours)Key Parameters
Raw Material Dissolution40-802-4pH control, stirring rate
Oxidation Process40-8020-40H₂O₂ concentration, continuous mixing
Impurity Removal60-901-5Filtration efficiency, additive dosing
Crystallization80-2000.5-3Supersaturation control, cooling rate
Final Drying80-200VariableMoisture content target

Impurity removal constitutes another essential industrial process component . Manufacturing protocols incorporate specific additives and sorbents, typically requiring 0.2 to 2 kilograms of additive and 0.1 to 2 kilograms of sorbent per batch, with stirring durations of 1 to 5 hours to achieve optimal purification .

Crystallization processes in industrial settings employ controlled heating evaporation to induce supersaturation and subsequent crystal formation . The crystallization parameters directly influence particle size distribution, crystal morphology, and final product purity [23]. Industrial crystallization typically occurs through controlled temperature gradients and seeded crystallization techniques to ensure consistent product characteristics .

Quality Control Protocols for Research-Grade Materials

Research-grade lithium selenate production demands stringent quality control protocols that exceed typical industrial standards . These protocols encompass comprehensive analytical characterization, purity verification, and performance validation to meet exacting research requirements .

Primary characterization techniques include X-ray diffraction analysis to confirm crystalline structure and phase purity . Research-grade materials typically require crystallite size analysis, with average particle sizes often controlled within specific ranges to ensure reproducible research outcomes . Differential scanning calorimetry provides thermal stability profiles essential for research applications involving temperature variations .

Chemical purity verification employs inductively coupled plasma mass spectrometry for precise elemental quantification . Research-grade specifications typically require purity levels exceeding 99.9%, with specific limits on trace metal contaminants [8]. Ion chromatography serves as a critical analytical tool to detect and quantify potential selenite contamination, which can significantly impact research results .

Particle size distribution analysis represents another crucial quality control parameter . Research applications often require specific particle size ranges to ensure consistent dissolution kinetics and reaction behavior . Advanced characterization may include surface area measurements using Brunauer-Emmett-Teller methods and zeta potential determinations for colloidal stability assessment .

Moisture content analysis proves particularly important for anhydrous lithium selenate grades, where water content must typically remain below 0.05% . Thermal gravimetric analysis provides precise moisture quantification and thermal decomposition profiles . Research-grade materials often require packaging under inert atmospheres to prevent moisture uptake and oxidation [8].

Conductivity measurements assess ionic purity and potential contamination from other electrolytes . Research protocols may include specialized testing for specific impurities relevant to intended applications, such as lithium content verification and selenium oxidation state confirmation .

Novel Synthesis Approaches

Low-Temperature Synthesis Strategies

Low-temperature synthesis methodologies for lithium selenate represent an emerging area of research focused on reducing energy consumption and improving process control [30] [32]. These approaches aim to achieve lithium selenate formation at temperatures significantly below conventional thermal synthesis conditions while maintaining product quality and yield [30].

Recent research has demonstrated successful low-temperature synthesis of selenium-containing compounds using novel flux-based approaches [30]. Triphenylphosphine flux systems have shown effectiveness in facilitating selenium compound formation at temperatures as low as 325 degrees Celsius, significantly below traditional high-temperature solid-state synthesis requirements [30]. These flux-mediated approaches operate through formation of reactive selenium-phosphine adducts that effectively reduce the chemical potential of selenium during synthesis [30].

Hydrothermal synthesis represents another promising low-temperature strategy for lithium selenate preparation [32]. Research has successfully demonstrated hydrothermal synthesis of lithium-containing selenide compounds at temperatures around 200 degrees Celsius [32]. The hydrothermal approach utilizes aqueous solutions under elevated pressure to achieve reaction conditions that would typically require much higher temperatures under ambient pressure [32].

The hydrothermal methodology offers several advantages including precise temperature control, elimination of high-temperature thermal stress, and the ability to control crystal morphology through solution chemistry [32]. Synthesis protocols typically involve sealed autoclave systems with reaction times ranging from several hours to multiple days, depending on desired product characteristics [32].

Solution-based synthesis at ambient temperatures represents the most energy-efficient low-temperature approach [31]. Chemical oxidation methods utilizing hydrogen peroxide or ozone can achieve selenite to selenate conversion at room temperature, though reaction times may extend to weeks for complete conversion [31]. Ozone-mediated oxidation demonstrates particularly rapid kinetics, achieving complete selenite oxidation within minutes at circumneutral pH conditions [31].

Photocatalytic approaches offer another innovative low-temperature strategy [31]. Hydroxyl radical generation through photocatalytic decomposition of hydrogen peroxide can achieve complete selenite oxidation to selenate within six hours at ambient temperature [31]. These photochemical methods provide precise control over reaction kinetics and eliminate the need for elevated temperature processing [31].

Green Chemistry Approaches to Production

Green chemistry principles are increasingly being applied to lithium selenate synthesis to minimize environmental impact and improve process sustainability [34] [35]. These approaches focus on solvent selection, waste reduction, energy efficiency, and the utilization of renewable feedstocks [35].

Aqueous synthesis methods represent a fundamental green chemistry approach that eliminates organic solvent requirements [35]. Recent research has successfully demonstrated aqueous solution synthesis of lithium-containing chalcogenide compounds, replacing conventional organic solvents with water as the primary reaction medium [35]. This approach significantly reduces toxicity concerns and simplifies waste handling procedures [35].

The aqueous synthesis methodology has achieved ionic conductivities comparable to conventional organic solvent-based synthesis while eliminating the environmental and health hazards associated with organic solvent use [35]. Research findings indicate that water can efficiently replace tetrahydrofuran and other organic solvents traditionally used in lithium compound synthesis [35].

Biological synthesis approaches offer another promising green chemistry pathway [36] [37]. Microbiological reduction systems have demonstrated effectiveness in selenate and selenite interconversion under mild conditions [37]. These biological approaches utilize bacterial systems capable of selenate reduction at temperatures around 30 degrees Celsius and pH values between 6 and 8 [37].

The biological reduction methodology achieves high conversion yields, with selenate to selenite conversion efficiencies reaching 79-95% under optimized conditions [37]. Biological systems offer the advantage of operating under ambient conditions while providing excellent selectivity for desired selenium oxidation states [37].

Plant extract-mediated synthesis represents an innovative green approach utilizing natural reducing agents [36]. Research has demonstrated successful selenium nanoparticle synthesis using plant extracts as reducing agents and natural polymers as stabilizers [36]. These biosynthesis techniques provide economical, eco-friendly, and clean synthesis procedures that minimize environmental toxicity [36].

Optimization of green synthesis formulations has utilized statistical design approaches to maximize efficiency while minimizing environmental impact [36]. Central composite design methodologies have successfully optimized synthesis parameters including extract concentrations, reaction times, and stabilizer amounts to achieve optimal particle characteristics [36].

Waste minimization strategies focus on developing closed-loop synthesis processes where byproducts and solvents can be recovered and reused [39]. Recent research has demonstrated waste-free synthesis methodologies for lithium compounds that operate in closed loops without discharging waste materials [39]. These approaches utilize solventing-out crystallization techniques and vacuum distillation for solvent recovery and reuse [39].

Investigative Approaches to Crystal System Studies

The structural analysis of lithium selenate requires comprehensive crystallographic methodologies that can accurately determine its trigonal crystal structure and elucidate the characteristics of its R-3 space group symmetry. Modern crystallographic investigations employ multiple complementary techniques to achieve complete structural characterization, each offering unique advantages for specific aspects of the analysis.

Research Techniques for R-3 Space Group Determination

The determination of the R-3 space group (number 148) in lithium selenate represents a fundamental challenge in trigonal crystallography, requiring sophisticated analytical approaches to confirm the centrosymmetric rhombohedral lattice structure. Single-crystal X-ray diffraction serves as the primary technique for space group determination, employing systematic analysis of reflection conditions and symmetry-related intensity relationships [1] [2].

The R-3 space group belongs to the trigonal crystal system with rhombohedral lattice centering, characterized by six symmetry operations including the identity operation, two three-fold rotations, and three inversion operations. The systematic absences characteristic of this space group follow the reflection conditions: for rhombohedral centering, reflections are allowed when -h + k + l = 3n, where n represents an integer value. These conditions must be rigorously verified through careful examination of the three-dimensional diffraction pattern [3] [4].

Modern diffractometer systems equipped with area detectors enable comprehensive data collection strategies that capture the complete reciprocal space sampling necessary for unambiguous space group assignment. The data collection protocol typically involves measurement of a full sphere of reciprocal space data, with redundancy factors of 4-8 to ensure statistical reliability of the systematic absence analysis [5].

Structure solution in the R-3 space group requires consideration of the centrosymmetric nature of the space group, which permits the application of direct methods for phase determination. The presence of heavy atoms such as selenium facilitates the initial structure solution process, as these atoms provide strong scattering contributions that dominate the electron density maps. Patterson methods can be employed as an alternative approach, particularly effective for structures containing heavy atoms in special positions [6].

The refinement process for R-3 space group structures demands careful attention to the treatment of thermal parameters and the handling of potential disorder. The centrosymmetric nature of the space group allows for the use of centrosymmetric refinement protocols, which typically converge more reliably than non-centrosymmetric refinements. However, the presence of light atoms such as lithium requires special consideration due to their weak scattering factors [7].

Experimental Designs in Trigonal Crystallographic Studies

Trigonal crystallographic studies require specialized experimental designs that account for the unique symmetry properties and potential complications associated with this crystal system. The trigonal system presents several experimental challenges, including the tendency for twinning, the need for careful indexing of the unique trigonal axes, and the requirement for appropriate data collection strategies that capture the full symmetry of the crystal structure [3] [5].

The experimental design for trigonal crystals begins with careful crystal selection and mounting procedures. Crystal quality assessment involves examination under polarized light microscopy to identify potential twinning or other defects that could complicate the structural analysis. The mounting procedure requires precise alignment of the crystal with respect to the diffractometer axes, with particular attention to the orientation of the unique trigonal axis [7].

Data collection strategies for trigonal crystals must ensure complete sampling of reciprocal space while maintaining appropriate redundancy for statistical analysis. The integration of multiple data collection runs with different crystal orientations helps to minimize systematic errors and provides robust datasets for structure solution and refinement. Modern synchrotron facilities offer particular advantages for trigonal crystallography, providing high-intensity, tunable X-ray beams that enable rapid data collection with enhanced resolution [5].

Temperature control during data collection represents a critical aspect of experimental design, particularly for studies aimed at characterizing thermal expansion behavior or temperature-dependent structural changes. Cryogenic cooling systems maintain precise temperature control in the range of 90-300 K, while specialized furnaces enable extended temperature ranges up to 773 K for high-temperature studies [8].

The integration of multiple experimental techniques provides comprehensive characterization of trigonal crystal structures. Neutron diffraction offers complementary information for hydrogen atom localization and thermal parameter determination, while powder diffraction techniques enable phase identification and quantitative analysis of polycrystalline samples. Electron diffraction methods provide structural information from microcrystalline samples that may be unsuitable for single-crystal studies [9].

Research Protocols for Structural Parameter Analysis

Structural parameter analysis in lithium selenate requires systematic protocols that ensure accurate and precise determination of all crystallographic parameters, including lattice constants, atomic coordinates, thermal parameters, and bonding geometry. The development of standardized research protocols facilitates reproducible results and enables meaningful comparisons between different studies and experimental conditions.

The protocol for lattice parameter determination begins with careful unit cell refinement using high-quality diffraction data collected over an extended reciprocal space range. The refinement process employs least-squares optimization algorithms that minimize the differences between observed and calculated reflection positions. For lithium selenate, the trigonal lattice parameters a and c must be determined with precision better than 0.001 Å to enable meaningful thermal expansion and pressure-dependence studies [1] [10].

Atomic coordinate determination requires comprehensive structure factor refinement using the full three-dimensional diffraction dataset. The refinement process begins with a structural model based on the known space group symmetry and approximate atomic positions derived from direct methods or Patterson analysis. Successive refinement cycles optimize the atomic coordinates while monitoring convergence criteria and residual factors [6].

Thermal parameter analysis employs anisotropic displacement parameters (ADPs) to characterize the thermal motion of atoms within the crystal structure. The refinement of ADPs requires high-quality diffraction data extending to high scattering angles, typically with d-spacing resolution better than 0.8 Å. The physical reasonableness of the refined thermal parameters must be assessed through examination of the thermal ellipsoids and comparison with expected values for similar compounds [7].

Bond length and bond angle analysis follows from the refined atomic coordinates, with precision determined by the standard uncertainties propagated from the coordinate refinements. The systematic analysis of geometric parameters provides insight into the local coordination environment and bonding characteristics of the lithium and selenium atoms within the crystal structure [1].

The protocol for hydrogen atom treatment in lithium selenate structures depends on the specific hydration state and the presence of hydroxyl groups. For anhydrous lithium selenate, hydrogen atoms are typically not present, simplifying the structural analysis. However, hydrated forms require careful consideration of hydrogen bonding interactions and may benefit from neutron diffraction studies for accurate hydrogen atom localization [2].

Structural Stability Research Frameworks

The investigation of structural stability in lithium selenate requires comprehensive research frameworks that systematically explore the effects of temperature and pressure on the crystal structure. These frameworks integrate multiple experimental approaches to characterize phase transitions, thermal expansion behavior, and pressure-induced structural changes across extended ranges of thermodynamic conditions.

Temperature-Variable Experimental Methodologies

Temperature-variable crystallographic studies of lithium selenate employ systematic experimental methodologies designed to characterize thermal expansion behavior, identify phase transitions, and quantify temperature-dependent structural changes. The experimental framework encompasses data collection at multiple temperature points, typically spanning the range from cryogenic temperatures (90 K) to elevated temperatures approaching the thermal decomposition limit (550 K) [11] [12].

The temperature-variable experimental protocol begins with baseline measurements at room temperature (298 K) to establish reference structural parameters. Subsequent measurements proceed systematically through the temperature range, with data collection intervals of 25-50 K to ensure adequate sampling of the thermal expansion behavior. Each temperature point requires equilibration time of 10-15 minutes to ensure thermal stability before data collection begins [11].

Cryogenic studies down to 90 K reveal the low-temperature structural behavior and provide insight into the vibrational properties of the crystal structure. The thermal expansion coefficients determined from these measurements follow the relationship α = (1/a)(∂a/∂T) for the a-axis and α = (1/c)(∂c/∂T) for the c-axis, with typical values in the range of 8-10 × 10⁻⁶ K⁻¹ for lithium selenate [11].

High-temperature studies approaching the thermal decomposition limit require specialized sample environments that prevent oxidation and maintain crystal quality. The upper temperature limit for structural studies is typically constrained by the onset of thermal decomposition, which occurs around 653 K for lithium selenate according to thermogravimetric analysis [13] [10].

The analysis of temperature-variable data employs polynomial fitting procedures to characterize the thermal expansion behavior and identify any discontinuities that might indicate phase transitions. The thermal expansion tensor can be calculated from the temperature-dependent lattice parameters, providing quantitative characterization of the anisotropic thermal expansion behavior characteristic of trigonal crystals [11].

High-Pressure Research Approaches

High-pressure research methodologies for lithium selenate investigation utilize diamond anvil cell (DAC) technology to achieve pressures up to 10 GPa while maintaining the capability for in-situ X-ray diffraction measurements. The high-pressure experimental framework enables systematic investigation of pressure-induced structural changes, equation of state behavior, and potential phase transitions under extreme conditions [8] [14].

The diamond anvil cell experimental setup employs synthetic diamond anvils to generate hydrostatic pressure conditions while maintaining optical access for X-ray diffraction measurements. The sample preparation protocol involves loading small single crystals of lithium selenate into the sample chamber along with a pressure-transmitting medium such as methanol-ethanol mixture or neon gas to ensure hydrostatic conditions [8].

Pressure calibration utilizes standard reference materials such as ruby fluorescence or the equation of state of gold to provide accurate pressure determination throughout the experimental range. The pressure-dependent structural analysis requires data collection at multiple pressure points, typically with increments of 0.5-1.0 GPa to adequately sample the compression behavior [14].

The compression behavior of lithium selenate follows the Birch-Murnaghan equation of state, which relates the pressure-volume relationship through the bulk modulus and its pressure derivative. Typical bulk modulus values for lithium selenate are in the range of 45-60 GPa, indicating moderate compressibility typical of ionic compounds [10].

High-pressure phase transitions in lithium selenate may occur at pressures above 6-7 GPa, as indicated by discontinuities in the pressure-volume relationship and changes in the diffraction pattern. The identification of high-pressure phases requires careful analysis of the systematic absences and symmetry changes that accompany the phase transition [13] [10].

Other CAS

15593-52-9

General Manufacturing Information

Selenic acid, lithium salt (1:2): INACTIVE

Dates

Last modified: 02-18-2024

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